

Preclinical Development of GSK3186899: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	GSK3186899	
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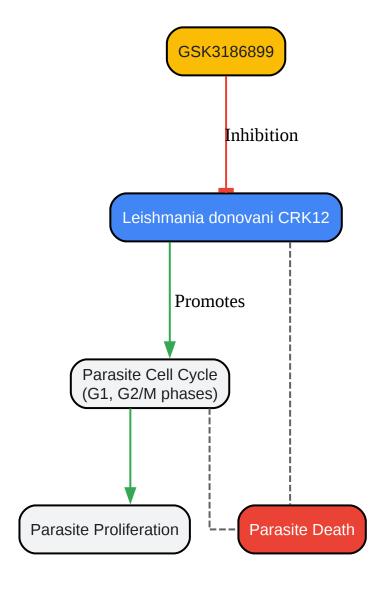
Introduction

GSK3186899 (also known as DDD853651 and DNDI-6899) is a preclinical drug candidate under investigation for the treatment of visceral leishmaniasis (VL), a severe parasitic disease caused by Leishmania donovani. This technical guide provides a comprehensive overview of the preclinical development of **GSK3186899**, summarizing key data from in vitro and in vivo studies, detailing experimental methodologies, and visualizing important biological pathways and workflows. The development of this compound has been a collaborative effort, notably involving GlaxoSmithKline (GSK) and the Drug Discovery Unit at the University of Dundee.[1]

Mechanism of Action

GSK3186899 exerts its anti-leishmanial effect through the inhibition of a parasite-specific kinase.[2] Target deconvolution studies have identified the principal target as the cell division cycle-2-related kinase 12 (CRK12) of Leishmania donovani.[2][3] CRK12 is essential for the parasite's survival and proliferation.[3][4] Inhibition of CRK12 by **GSK3186899** leads to cell cycle arrest in the G1 and G2/M phases, ultimately resulting in parasite death.[4]





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Figure 1: Mechanism of action of GSK3186899.

Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of **GSK3186899**.

Table 1: In Vitro Activity of GSK3186899



Assay Type	Cell Line/Organism	Parameter	Value	Reference
Intramacrophage Assay	L. donovani in THP-1 cells	EC50	1.4 μΜ	[5]
Cytotoxicity	THP-1 cells	EC50	>50 μM	[5]

Table 2: In Vivo Efficacy of GSK3186899 in a Mouse

Model of Visceral Leishmaniasis

Dosing Regimen	Duration	Parasite Load Suppression (%)	Reference
25 mg/kg, b.i.d.	10 days	99	
50 mg/kg, b.i.d.	5 days	85	[6]

Table 3: Pharmacokinetic Parameters of an Analog of

GSK3186899 (Compound 15) in Mice

Parameter	Value
Oral Bioavailability (Fpo)	44%
Coefficient of Variation (%CV) in Exposure	79%

Table 4: In Vitro Safety and Toxicology Profile of GSK3186899

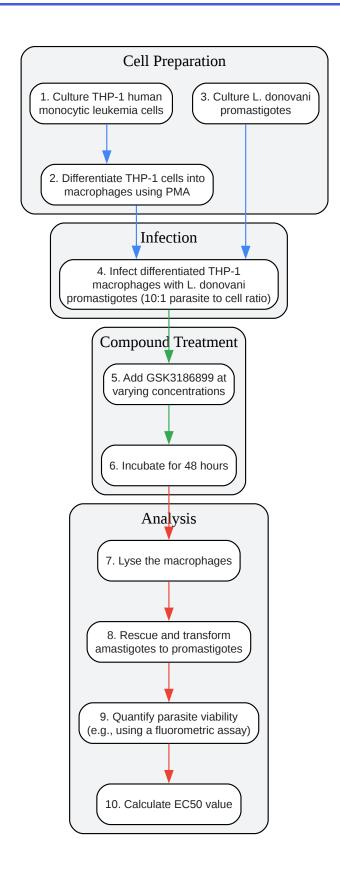


Assay	Result	Reference
Cytochrome P450 (CYP3A4) Inhibition	No significant inhibition	[5]
Ames Test	Standard protocol used	[6]
Mouse Lymphoma Assay (MLA)	Standard protocol used	[6]
hERG Inhibition	Standard protocol used	[6]
7-Day Rat Toxicology	Tolerated at 100, 300, and 1000 mg/kg	[6]

Experimental Protocols In Vitro Intramacrophage Assay

This assay assesses the efficacy of compounds against the intracellular amastigote stage of L. donovani within a human macrophage cell line.





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Figure 2: Workflow for the in vitro intramacrophage assay.



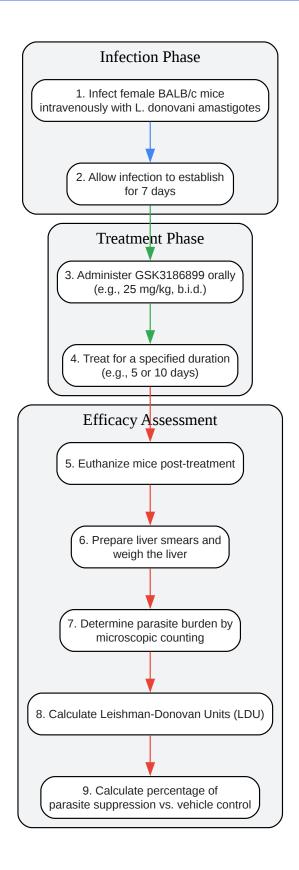
Methodology:

- Cell Culture: THP-1 human monocytic leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[7]
- Differentiation: THP-1 cells are differentiated into adherent macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).[7][8]
- Parasite Culture:Leishmania donovani promastigotes are cultured in appropriate media to the stationary phase.[8]
- Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites to macrophages) and incubated to allow for parasite invasion and transformation into amastigotes.[7][8]
- Compound Addition: GSK3186899 is added to the infected cell cultures at various concentrations.
- Incubation: The treated, infected cells are incubated for 48 hours at 37°C.[7]
- Analysis: The number of viable intracellular amastigotes is determined. This can be achieved
 through various methods, including microscopic counting after Giemsa staining or a parasite
 rescue and transformation assay where macrophages are lysed, and the released
 amastigotes are allowed to transform back into promastigotes, with their subsequent growth
 quantified.[2][7]
- EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

In Vivo Mouse Model of Visceral Leishmaniasis

This model is used to evaluate the in vivo efficacy of anti-leishmanial compounds.





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Figure 3: Workflow for the in vivo mouse efficacy model.



Methodology:

- Animal Model: Female BALB/c mice are commonly used for this model.
- Infection: Mice are infected intravenously with L. donovani amastigotes. The infection is allowed to establish for 7 days.[6]
- Treatment: **GSK3186899** is administered orally (p.o.) via gavage. A typical dosing regimen is 25 mg/kg twice daily (b.i.d.) for 10 days.[6] A vehicle control group is included in the study.
- Efficacy Evaluation: At the end of the treatment period, mice are euthanized. The livers are excised and weighed.
- Parasite Burden Determination: Liver smears are prepared and stained with Giemsa. The number of amastigotes per 500 liver cells is counted under a microscope.
- Calculation of Leishman-Donovan Units (LDU): The parasite burden is expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / 500 nucleated cells) x liver weight (in grams).[6]
- Percentage Suppression: The percentage of parasite load suppression is calculated by comparing the LDU of the treated group to the vehicle control group.[6]

Conclusion

The preclinical data for **GSK3186899** demonstrate its potential as a novel oral therapeutic for visceral leishmaniasis. Its potent in vitro and in vivo activity against Leishmania donovani, coupled with a promising safety profile, has led to its nomination as a clinical candidate.[1] The mechanism of action, through the inhibition of the parasite-specific kinase CRK12, represents a novel approach to treating this neglected tropical disease. Further clinical development is underway to establish its safety and efficacy in humans.[1]

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